Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)-
Brand Name: Vulcanchem
CAS No.: 234092-62-7
VCID: VC16859092
InChI: InChI=1S/C19H21NO2S/c1-17-12-14-19(15-13-17)23(21,22)20-16-8-3-2-5-9-18-10-6-4-7-11-18/h4,6-7,10-15,20H,2-3,8,16H2,1H3
SMILES:
Molecular Formula: C19H21NO2S
Molecular Weight: 327.4 g/mol

Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)-

CAS No.: 234092-62-7

Cat. No.: VC16859092

Molecular Formula: C19H21NO2S

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- - 234092-62-7

Specification

CAS No. 234092-62-7
Molecular Formula C19H21NO2S
Molecular Weight 327.4 g/mol
IUPAC Name 4-methyl-N-(6-phenylhex-5-ynyl)benzenesulfonamide
Standard InChI InChI=1S/C19H21NO2S/c1-17-12-14-19(15-13-17)23(21,22)20-16-8-3-2-5-9-18-10-6-4-7-11-18/h4,6-7,10-15,20H,2-3,8,16H2,1H3
Standard InChI Key PNXHYNKKVPFFIB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NCCCCC#CC2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzenesulfonamide core substituted with a methyl group at the para position and an N-[4-(phenylamino)phenyl] moiety. X-ray crystallography reveals a trigonal-planar geometry around the central nitrogen atom, stabilized by weak C–H⋯O hydrogen bonds . The twofold rotational symmetry of the molecule contributes to its crystalline stability, which is critical for reproducibility in synthetic applications .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₈N₂O₂SPubChem
Molecular Weight338.4 g/molPubChem
Solubility (pH 7.4)2.5 µg/mLBurnham Center
CAS Number100-93-6EPA DSSTox

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via a two-step sulfonylation process:

  • Formation of 4-Toluenesulfonanilide: Aniline reacts with 4-toluenesulfonyl chloride in benzene under reflux (80°C, 2 hours) .

  • Second Sulfonylation: The intermediate reacts with another equivalent of 4-toluenesulfonyl chloride using potassium tert-butoxide and 18-crown-6 as a catalyst (3 hours) .

The reaction scheme is as follows:

Aniline + 4-Toluenesulfonyl Chloride4-Toluenesulfonanilide\text{Aniline + 4-Toluenesulfonyl Chloride} \rightarrow \text{4-Toluenesulfonanilide} 4-Toluenesulfonanilide + 4-Toluenesulfonyl ChlorideTarget Compound\text{4-Toluenesulfonanilide + 4-Toluenesulfonyl Chloride} \rightarrow \text{Target Compound}

Challenges in Synthesis

Steric hindrance from the phenylamino group complicates reaction yields, necessitating optimized conditions such as elevated temperatures and catalytic bases . Purification via reverse-phase HPLC (acetonitrile/water mobile phase) ensures >95% purity, critical for biological testing.

Biological Activities

Antimicrobial Effects

The compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. In vitro studies demonstrate potent activity against Staphylococcus aureus, with inhibition zones of 80.69 mm at 50 µg/mL . Comparatively, ciprofloxacin (control) achieves 99.2 mm, suggesting room for structural optimization .

Table 2: Biological Activity Profile

DerivativeTargetIC₅₀ (nM)Inhibition Zone (mm)
4eCA IX10.9380.69 (S. aureus)
4hCA IX1.5568.30 (S. aureus)

Applications in Materials Science

Optoelectronic Materials

The phenylamino group enhances electron density distribution, making the compound a candidate for organic light-emitting diodes (OLEDs). Cyclic voltammetry reveals a redox potential of −1.2 V vs. Ag/Ag⁺, suitable for electron-transport layers .

Chromatographic Analysis

A reverse-phase HPLC method (acetonitrile/water, 0.1% formic acid) enables precise quantification in pharmacokinetic studies. The method’s scalability supports industrial-grade impurity isolation .

Future Directions

Drug Development

Structural modifications, such as introducing electron-withdrawing groups, could enhance CA IX selectivity. Preclinical trials in xenograft models are warranted to validate antitumor efficacy .

Environmental Impact

Biodegradation studies under OECD guidelines are needed to assess ecotoxicological risks, particularly aquatic toxicity .

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